7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC9681892
Molecular Formula: C19H17N5
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N5 |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | (2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine |
| Standard InChI | InChI=1S/C19H17N5/c1-13-18(15-10-6-3-7-11-15)19-21-16(14-8-4-2-5-9-14)12-17(22-20)24(19)23-13/h2-12,22H,20H2,1H3 |
| Standard InChI Key | BMJLPLBZGJGBIX-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NN |
| Canonical SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NN |
Introduction
7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a complex organic compound with a molecular formula of C19H17N5 and a molecular weight of 315.3718 g/mol . This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities and applications in pharmaceutical research.
Biological Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been explored for various biological activities, including anticancer and antibacterial properties. While specific biological activity data for 7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is limited, related compounds have shown promising results in these areas. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), which is a target in cancer therapy .
Research Findings and Applications
Research on pyrazolo[1,5-a]pyrimidine derivatives often focuses on their potential therapeutic applications. These compounds are attractive due to their ability to interact with various biological targets, including enzymes and receptors. The presence of a hydrazino group in 7-Hydrazinyl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine could provide opportunities for further chemical modification, potentially enhancing its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume